Cas no 1197-17-7 (cis-4-(aminomethyl)cyclohexane-1-carboxylic acid)
cis-4-(aminomethyl)cyclohexane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- cis-4-aminomethylcyclohexane-1-carboxylic acid
- 4-(aminomethyl)cyclohexanecarboxylic acid
- cis-4-aminomethyl-1-cyclohexanecarboxylic acid
- cis-TranexaMic Acid
- Cyclohexanecarboxylicacid, 4-(aminomethyl)-, cis-
- cis-4-(Aminomethyl)-1-cyclohexanecarboxylicacid
- CIS-4-(AMINOMETHYL)CYCLOHEXANECARBOXYLICACID
- Tranexamic EP Impurity B
- cis-AMCHA
- cis-4-(Aminomethyl)cyclohexanecarboxylic acid
- cis-4-(aminomethyl)cyclohexane-1-carboxylic acid
-
- MDL: MFCD19706018
- Inchi: InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)/t6-,7+
- InChI Key: GYDJEQRTZSCIOI-KNVOCYPGSA-N
- SMILES: C1C[C@H](CC[C@H]1CN)C(=O)O
Computed Properties
- Exact Mass: 157.11000
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -2
Experimental Properties
- Density: 1.095
- Melting Point: 238-239 ºC
- PSA: 63.32000
- LogP: 1.53640
cis-4-(aminomethyl)cyclohexane-1-carboxylic acid Security Information
- Hazard Category Code: R36/37/38
- Safety Instruction: S26;S37/39
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Hazardous Material Identification:
cis-4-(aminomethyl)cyclohexane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T714500-10mg |
cis-Tranexamic Acid |
1197-17-7 | 10mg |
$ 193.00 | 2023-09-05 | ||
| TRC | T714500-100mg |
cis-Tranexamic Acid |
1197-17-7 | 100mg |
$ 1579.00 | 2023-09-05 | ||
| Ambeed | A251486-50mg |
cis-4-(Aminomethyl)cyclohexanecarboxylic acid |
1197-17-7 | 98% | 50mg |
$106.0 | 2025-03-01 | |
| Ambeed | A251486-100mg |
cis-4-(Aminomethyl)cyclohexanecarboxylic acid |
1197-17-7 | 98% | 100mg |
$140.0 | 2025-03-01 | |
| Ambeed | A251486-250mg |
cis-4-(Aminomethyl)cyclohexanecarboxylic acid |
1197-17-7 | 98% | 250mg |
$307.0 | 2025-03-01 | |
| Ambeed | A251486-1g |
cis-4-(Aminomethyl)cyclohexanecarboxylic acid |
1197-17-7 | 98% | 1g |
$871.0 | 2025-03-01 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUA593-100mg |
cis-4-(aminomethyl)cyclohexane-1-carboxylic acid |
1197-17-7 | 97% | 100mg |
¥571.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUA593-250mg |
cis-4-(aminomethyl)cyclohexane-1-carboxylic acid |
1197-17-7 | 97% | 250mg |
¥907.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUA593-500mg |
cis-4-(aminomethyl)cyclohexane-1-carboxylic acid |
1197-17-7 | 97% | 500mg |
¥1510.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUA593-1g |
cis-4-(aminomethyl)cyclohexane-1-carboxylic acid |
1197-17-7 | 97% | 1g |
¥2268.0 | 2024-04-25 |
cis-4-(aminomethyl)cyclohexane-1-carboxylic acid Suppliers
cis-4-(aminomethyl)cyclohexane-1-carboxylic acid Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on cis-4-(aminomethyl)cyclohexane-1-carboxylic acid
Introduction to cis-4-(aminomethyl)cyclohexane-1-carboxylic acid (CAS No. 1197-17-7)
cis-4-(aminomethyl)cyclohexane-1-carboxylic acid (CAS No. 1197-17-7) is a versatile compound with significant applications in various fields, including pharmaceuticals, organic synthesis, and chemical research. This compound, often referred to as CAMC, is a chiral amino acid derivative that has gained considerable attention due to its unique structural properties and potential biological activities.
The chemical structure of cis-4-(aminomethyl)cyclohexane-1-carboxylic acid consists of a cyclohexane ring with an aminomethyl group and a carboxylic acid group attached in a cis configuration. This specific arrangement imparts the molecule with distinct conformational stability and reactivity, making it an attractive building block for the synthesis of complex organic molecules and pharmaceutical intermediates.
In the realm of pharmaceutical research, CAMC has been extensively studied for its potential therapeutic applications. Recent studies have highlighted its role as a modulator of various biological pathways, particularly in the context of neurodegenerative diseases and inflammatory conditions. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of cis-4-(aminomethyl)cyclohexane-1-carboxylic acid exhibit neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease.
Beyond its potential as a therapeutic agent, CAMC is also valued for its utility in synthetic chemistry. The presence of both an amine and a carboxylic acid functional group makes it an excellent starting material for the synthesis of peptides and other bioactive molecules. Its chiral nature further enhances its value in enantioselective synthesis, where the ability to control stereochemistry is crucial for producing biologically active compounds with high enantiomeric purity.
The synthesis of cis-4-(aminomethyl)cyclohexane-1-carboxylic acid can be achieved through various routes, including catalytic hydrogenation and asymmetric synthesis methods. One common approach involves the hydrogenation of 4-nitrocyclohexanecarboxylic acid followed by reduction to form the desired amino derivative. Advances in catalysis and green chemistry have led to more efficient and environmentally friendly synthetic strategies, making the production of this compound more accessible and sustainable.
In addition to its synthetic applications, CAMC has been explored for its potential use in drug delivery systems. Its ability to form stable complexes with metal ions and other molecules makes it a promising candidate for developing targeted drug delivery vehicles. Research in this area has shown that conjugates of cis-4-(aminomethyl)cyclohexane-1-carboxylic acid can enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy.
The safety profile of cis-4-(aminomethyl)cyclohexane-1-carboxylic acid is another important consideration. Toxicological studies have indicated that this compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in preclinical models. However, as with any new chemical entity, thorough safety evaluations are essential before advancing to clinical trials.
In conclusion, cis-4-(aminomethyl)cyclohexane-1-carboxylic acid (CAS No. 1197-17-7) is a multifaceted compound with a wide range of applications in pharmaceuticals, organic synthesis, and chemical research. Its unique structural properties and biological activities make it an important molecule for ongoing scientific investigation and development. As research continues to uncover new insights into its potential uses and mechanisms of action, the importance of this compound is likely to grow further in the coming years.
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